N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline
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Overview
Description
N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline is a complex organic compound that features a unique structure combining pyrimidine and pyrrolo[3,4-c]pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-c]pyrrole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrimidine moiety: This step often involves nucleophilic substitution reactions where a pyrimidine derivative is introduced to the core structure.
Dimethylation: The final step involves the dimethylation of the aniline group using reagents such as dimethyl sulfate or methyl iodide under basic conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Studies: Used as a probe to study cellular mechanisms and interactions at the molecular level.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their enzyme inhibitory activities and potential therapeutic applications.
Pyrido[2,3-d]pyrimidine derivatives: Studied for their biological activities and therapeutic potential.
Uniqueness
N,N-dimethyl-3-[5-(pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]aniline stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
[3-(dimethylamino)phenyl]-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
InChI |
InChI=1S/C19H23N5O/c1-22(2)17-6-3-5-14(9-17)18(25)23-10-15-12-24(13-16(15)11-23)19-20-7-4-8-21-19/h3-9,15-16H,10-13H2,1-2H3 |
InChI Key |
DYCRGHWYZXTGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC3CN(CC3C2)C4=NC=CC=N4 |
Origin of Product |
United States |
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